molecular formula C30H48O5 B157744 Barbinervic acid CAS No. 64199-78-6

Barbinervic acid

Cat. No. B157744
CAS RN: 64199-78-6
M. Wt: 488.7 g/mol
InChI Key: YLHQFGOOMKJFLP-JGLQYCRZSA-N
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Description

Barbinervic acid is a natural triterpenoid compound found in the leaves of Diospyros kak .


Molecular Structure Analysis

Barbinervic acid has a molecular formula of C30H48O5, an average mass of 488.699 Da, and a monoisotopic mass of 488.350189 Da . Preliminary molecular modeling studies have been useful for understanding its 3D structure .


Physical And Chemical Properties Analysis

Barbinervic acid has a density of 1.2±0.1 g/cm3, a boiling point of 622.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.1 mmHg at 25°C. Its enthalpy of vaporization is 105.8±6.0 kJ/mol .

Scientific Research Applications

  • Organic Synthesis

    • Barbituric acid is utilized in the design and synthesis of diverse types of heterocyclic and carbocyclic compounds . It is considered an important building block in organic synthesis . There is a wide range of multicomponent reactions that include barbituric acid as a starting material .
  • Antimicrobial Research

    • Barbituric acid and its derivatives have gained significant attention due to their various biological activities, such as anticonvulsants, hypnotics, anti-diabetic, antiviral, anti-AIDS, anti-cancer, anti-microbial, and antioxidant . A plethora of studies has shed light on the properties, synthesis, and reactivity of these compounds .
  • Polymerization Catalysts

    • Barbituric acid has applications in polymerization catalysts . It is used in the preparation of catalysts that are used in the polymerization process .
  • Plastics and Textiles

    • Barbituric acid is used in the manufacturing of plastics and textiles . It is used in the preparation of certain types of plastics and is also used in the dyeing process of textiles .
  • Aqueous or Oil Inks

    • Barbituric acid is used in the preparation of aqueous or oil inks . It is used as a component in the formulation of certain types of inks .
  • Polymers

    • Barbituric acid is used in the preparation of polymers . It is used as a building block in the synthesis of certain types of polymers .
  • Synthetic Alkaloids

    • Barbituric acid has a wide range of applications in the synthesis of a diverse class of compounds like heterocyclic, carbocyclic, synthetic alkaloids . Due to its broad-spectrum applications, barbituric acid acquired the position of building blocks in synthetic chemistry .
  • Organic Sensors

    • This compound attracts the scientific research community in organic synthesis. It can be used in the synthesis of polyheterocyclic, natural, medicinal compounds, and organic sensors .
  • Medicinal Compounds

    • Barbituric acid has been utilized in the design and synthesis of diverse types of heterocyclic and carbocyclic compounds and considered as an important building block in organic synthesis . This compound has been utilized in the design and synthesis of different types of compounds during the period from 2011 to 2015 .
  • Natural Compounds

    • Barbituric acid has been utilized in the design and synthesis of diverse types of heterocyclic and carbocyclic compounds and considered as an important building block in organic synthesis . This compound has been utilized in the design and synthesis of different types of compounds during the period from 2011 to 2015 .
  • Pharmaceutical Industry

    • Barbituric acid and its derivatives have gained significant attention for several years as an indispensable class of compounds in the pharmaceutical industry due to their various biological activities .
  • Development of Efficient Antimicrobial Drugs

    • This review focuses on the advancements in methods of synthesis of barbituric acid derivatives and their applications as antimicrobial agents . This review will help future researchers to analyze the previous studies and explore new compounds for the development of efficient antimicrobial drugs .

Safety And Hazards

When handling Barbinervic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22-,23-,25+,26-,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHQFGOOMKJFLP-JGLQYCRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982740
Record name 3,19,23-Trihydroxyurs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barbinervic acid

CAS RN

64199-78-6
Record name Barbinervic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064199786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,19,23-Trihydroxyurs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARBINERVIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LE3S4VZXX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
JP Fan, CH He - Journal of liquid chromatography & related …, 2006 - Taylor & Francis
… The present report deals with the one step isolation and purification of barbinervic acid (3α,19α,24‐trihydroxy‐urs‐12‐en‐28‐oic acid) (component 1), rotungenic acid (3β,19α,24‐…
Number of citations: 27 www.tandfonline.com
A Shimada, H Ueno, K Yamamoto… - Natural Product …, 2022 - Taylor & Francis
… Here, this article reported the isolation and structural identification of three pentacyclic triterpene acids, rotungenic acid, barbinervic acid and ursolic acid from fresh leaves of D. kaki and …
Number of citations: 4 www.tandfonline.com
RGS Teixeira, R de Pascual… - Natural Product …, 2021 - Taylor & Francis
… We investigated the role of triterpene barbinervic acid from … Barbinervic acid reduced the renal tonus induced by NA in a … for interactions between barbinervic acid and NO synthase. …
Number of citations: 3 www.tandfonline.com
JC Shu, JQ Liu, GX Chou - Natural Product Research, 2013 - Taylor & Francis
… of 4-epi-barbinervic acid was obtained from the expression: where OD 0 was the absorbance of the control reaction (containing all reagents except 4-epi-barbinervic acid) and OD S …
Number of citations: 27 www.tandfonline.com
GCA Duarte, EM Carvalho, TB Machado, WC Santos - electronicconferencegppharmacy.uff …
… From 1H NMR spectrum of the barbinervic acid standard (BA) and Eugenia punicifolia crude extract (EPCE), the following parameters for the qHNMR were optimized: spectral window (…
JP Fan, CH He - Journal of Pharmaceutical and Biomedical Analysis, 2006 - Elsevier
… The three main bioactive pentacyclic triterpene acids were characterized spectroscopically as barbinervic acid (BA, 3α, 19α, 24-trihydroxy-urs-12-en-28-oic acid), rotungenic acid (RA, …
Number of citations: 135 www.sciencedirect.com
BN Su, YH Kang, RE Pinos, BD Santarsiero… - Phytochemistry, 2003 - Elsevier
… A portion of compound 3 (barbinervic acid) could be obtained in crystalline form from a CHCl 3 –MeOH (∼6:1) solution of the mixture. Then, the remaining mixture was acetylated and …
Number of citations: 46 www.sciencedirect.com
M Takani, K Kubota, M Nozawa, T Ushiki… - Chemical and …, 1977 - jstage.jst.go.jp
… Further investigation on the constituents of the leaves of this plant has led to the isolation of a new triterpene acid, named barbinervic acid and a triterpene acid (A). This paper deals …
Number of citations: 30 www.jstage.jst.go.jp
RP Albuquerque, GCA Duarte, N Duarte… - Natural Product …, 2021 - Taylor & Francis
… barbinervic acid as a chemical marker, allowed the results to be expressed as barbinervic acid … HPLC-DAD results of barbinervic acid content in E. punicifolia extracts in comparison with …
Number of citations: 2 www.tandfonline.com
K Takahashi, M Takani - Chemical and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
… clethric acid, pomolic acid, rotundic acid and barbinervic acid were studied. Keywords … ’s and ursolic acid from the fruits“ and barbinervic acid and rotundic acid from the leaves?) This …
Number of citations: 46 www.jstage.jst.go.jp

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